

Impact of Terbium-156 impurities on Terbium-155 imaging

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Terbium-155	
Cat. No.:	B1209105	Get Quote

Technical Support Center: Terbium-155 Imaging

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Terbium-155** (155Tb) for Single Photon Emission Computed Tomography (SPECT) imaging. A key focus is addressing the potential impact of Terbium-156 (156Tb) impurities on imaging outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **Terbium-155** and why is it used for SPECT imaging?

A1: **Terbium-155** is a radioisotope with a half-life of 5.32 days that decays by electron capture. [1][2] It emits gamma rays at energies suitable for SPECT imaging, primarily at 87 keV (32%) and 105 keV (25%).[1][2] Its chemical properties as a lanthanide make it a suitable diagnostic partner for therapeutic radiolanthanides, embodying the "theranostic" concept where the same or a very similar molecule can be used for both diagnosis and therapy.

Q2: How is **Terbium-155** produced and what are the common impurities?

A2: ¹⁵⁵Tb can be produced via proton irradiation of enriched Gadolinium (Gd) targets. Two common nuclear reactions are ¹⁵⁵Gd(p,n)¹⁵⁵Tb and ¹⁵⁶Gd(p,2n)¹⁵⁵Tb.[1] The choice of reaction impacts the production yield and the level of impurities. A significant potential impurity is Terbium-156 (¹⁵⁶Tb), which is co-produced, particularly in the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction, where it can be present at levels of approximately 8%.[1]

Q3: What is Terbium-156 and why is it a concern?

A3: Terbium-156 is a radioisotope with a half-life of 5.35 days, very similar to that of ¹⁵⁵Tb. This similarity in half-life means that ¹⁵⁶Tb impurities cannot be eliminated by allowing the mixture to decay. ¹⁵⁶Tb also emits a complex spectrum of gamma rays, some of which have higher energies than the imaging photons of ¹⁵⁵Tb. These additional gamma rays can potentially interfere with SPECT imaging and degrade image quality.

Q4: How do ¹⁵⁶Tb impurities quantitatively impact ¹⁵⁵Tb SPECT imaging?

A4: While direct quantitative studies on the impact of ¹⁵⁶Tb on ¹⁵⁵Tb imaging are limited, the presence of ¹⁵⁶Tb introduces higher energy gamma emissions. These emissions can lead to:

- Increased Scatter: High-energy photons from ¹⁵⁶Tb can scatter within the patient and the collimator, being detected in the energy window set for ¹⁵⁵Tb. This can increase the background noise and reduce image contrast.
- Septal Penetration: The higher energy gamma rays from ¹⁵⁶Tb may penetrate the collimator septa, leading to a loss of spatial resolution and blurring of the image.
- Image Artifacts: The down-scatter of high-energy photons can create a haze or false signals
 in the reconstructed image, potentially obscuring small lesions or leading to
 misinterpretation.

One study noted that the presence of other terbium radioisotopes, including ¹⁵⁶Tb, did not appear to visually affect the image resolution in preclinical SPECT/CT.[1] However, for quantitative accuracy, the impact of these impurities should be carefully considered.

Troubleshooting Guide

This guide addresses common issues encountered during ¹⁵⁵Tb imaging experiments that may be related to the presence of ¹⁵⁶Tb impurities.

Troubleshooting & Optimization

Check Availability & Pricing

Issue	Potential Cause	Recommended Action
Poor Image Contrast / High Background Noise	High scatter contribution from ¹⁵⁶ Tb gamma emissions.	1. Energy Window Optimization: Ensure the energy windows for ¹⁵⁵ Tb photopeaks (87 keV and 105 keV) are as narrow as possible to exclude scattered photons. 2. Scatter Correction: Employ advanced scatter correction techniques during image reconstruction. The Triple Energy Window (TEW) method is a common approach. 3. Collimator Selection: Use a collimator with appropriate septal thickness for the highest energy gamma rays of ¹⁵⁶ Tb to minimize septal penetration. A medium-energy collimator might be more suitable than a low-energy high-resolution (LEHR) collimator if significant ¹⁵⁶ Tb contamination is present.
Blurry Images / Poor Spatial Resolution	Septal penetration by high- energy gamma rays from ¹⁵⁶ Tb.	1. Collimator Choice: As above, consider a medium-energy collimator. 2. Source-to-Collimator Distance: Minimize the distance between the subject and the collimator to improve resolution.
"Ghosting" or Unexpected Hot Spots in the Image	Image reconstruction artifacts due to uncorrected scatter or septal penetration.	Review Reconstruction Parameters: Ensure that the reconstruction algorithm includes corrections for scatter and resolution recovery. 2. Phantom Scan: Perform a

scan with a phantom containing a known distribution of ¹⁵⁵Tb (with a similar level of ¹⁵⁶Tb impurity) to identify and characterize artifacts specific to your imaging setup.

Inaccurate Quantification of Radioactivity

Contribution of scattered and penetrating photons from ¹⁵⁶Tb to the counts within the ¹⁵⁵Tb energy window.

1. Radionuclidic Purity Assessment: Before injection, accurately determine the percentage of ¹⁵⁶Tb impurity using gamma spectroscopy. 2. Calibration with Impurities: If possible, calibrate the SPECT system using a source that has a known ratio of 155Tb to 156Tb to derive a more accurate calibration factor. 3. Monte Carlo Simulations: For advanced users, Monte Carlo simulations can be used to model the impact of ¹⁵⁶Tb impurities and develop more accurate correction factors.

Data Presentation

Table 1: Physical Properties of **Terbium-155** and Terbium-156

Property	Terbium-155 (¹⁵⁵ Tb)	Terbium-156 (¹ ⁵⁶ Tb)
Half-life	5.32 days[1][2]	5.35 days
Decay Mode	Electron Capture	Electron Capture
Principal Gamma Emissions (Energy, Intensity)	87 keV (32%), 105 keV (25%) [1][2]	199 keV (48.7%), 267 keV (30.1%), 534 keV (13.9%), 812 keV (11.5%), and others with lower intensity.

Table 2: Potential Impact of ¹⁵⁶Tb Impurities on ¹⁵⁵Tb SPECT Imaging Parameters

Imaging Parameter	Potential Impact of ¹⁵⁶ Tb Impurity	Mitigation Strategy
Spatial Resolution	Decrease due to septal penetration.	Use of medium-energy collimator.
Image Contrast	Decrease due to increased scatter.	Optimized energy windows, advanced scatter correction.
Signal-to-Noise Ratio (SNR)	Decrease due to increased background noise from scatter.	Advanced image processing and reconstruction techniques.
Quantitative Accuracy	Overestimation of ¹⁵⁵ Tb activity due to ¹⁵⁶ Tb photon contribution.	Accurate impurity quantification, system calibration with representative sources.

Experimental Protocols

Protocol 1: Determination of Radionuclidic Purity using Gamma Spectroscopy

Objective: To quantify the percentage of 156 Tb impurity in a 155 Tb sample.

Methodology:

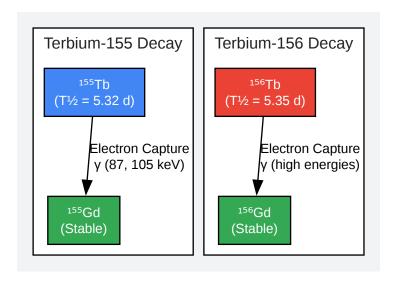
- Sample Preparation: Place a known volume of the ¹⁵⁵Tb solution in a standard geometry for your High-Purity Germanium (HPGe) detector.
- Data Acquisition: Acquire a gamma-ray spectrum for a sufficient duration to obtain good counting statistics for the photopeaks of both ¹⁵⁵Tb and ¹⁵⁶Tb.
- Spectrum Analysis:
 - Identify the characteristic photopeaks for ¹⁵⁵Tb (e.g., 87 keV, 105 keV).
 - Identify the characteristic photopeaks for ¹⁵⁶Tb (e.g., 199 keV, 267 keV, 534 keV).
 - Calculate the net peak area for each identified photopeak, correcting for background.
- Activity Calculation:
 - Using the known emission probabilities and the detector efficiency at each energy, calculate the activity of ¹⁵⁵Tb and ¹⁵⁶Tb.
 - The radionuclidic purity of ¹⁵⁵Tb is expressed as: (Activity of ¹⁵⁵Tb / (Activity of ¹⁵⁵Tb + Activity of ¹⁵⁶Tb)) * 100%

Protocol 2: Phantom Imaging to Assess the Impact of ¹⁵⁶Tb Impurities

Objective: To qualitatively and quantitatively assess the impact of ¹⁵⁶Tb impurities on ¹⁵⁵Tb SPECT image quality using a standardized phantom.

Methodology:

- Phantom Preparation:
 - Use a NEMA IEC Body Phantom or a similar resolution phantom (e.g., Derenzo).
 - Prepare two separate solutions: one with pure ¹⁵⁵Tb (if available) and one with ¹⁵⁵Tb containing a known percentage of ¹⁵⁶Tb impurity (as determined by Protocol 1).
 - Fill the phantom's hot spheres/rods and background compartment with the prepared solutions, ensuring the same total activity concentration of ¹⁵⁵Tb in both phantoms.



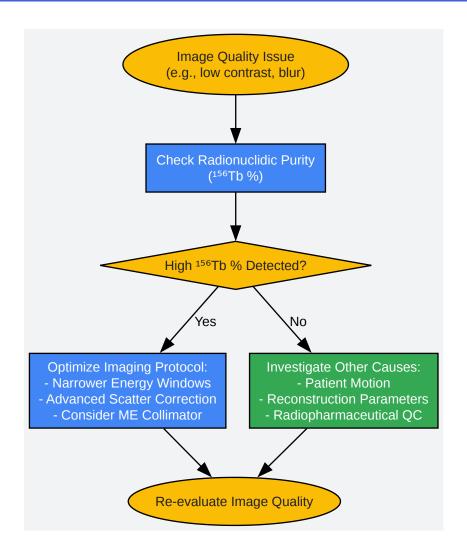
• SPECT/CT Acquisition:

- Acquire SPECT data for both phantoms using your standard clinical or preclinical protocol for ¹⁵⁵Tb.
- Acquire a CT scan for attenuation correction.
- Image Reconstruction:
 - Reconstruct the SPECT data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and resolution recovery.
 - Use consistent reconstruction parameters for both datasets.
- Image Analysis:
 - Qualitative Assessment: Visually compare the images from the pure and impure ¹⁵⁵Tb sources, looking for differences in sharpness, contrast, and the presence of artifacts.
 - Quantitative Assessment:
 - Contrast: Calculate the contrast of the hot spheres/rods using the formula: Contrast =
 ((C_hot C_bkg) / C_bkg) * 100% where C_hot is the mean counts in a region of
 interest (ROI) over a hot feature and C_bkg is the mean counts in a background ROI.
 - Signal-to-Noise Ratio (SNR): Calculate the SNR for a uniform region of the phantom.
 - Resolution: If using a resolution phantom, determine the smallest resolvable features for both datasets.
- Data Comparison: Tabulate and compare the quantitative metrics for the pure and impure
 155Tb datasets to determine the impact of the 156Tb impurity.

Visualizations

Click to download full resolution via product page

Caption: Decay pathways of **Terbium-155** and Terbium-156.



Click to download full resolution via product page

Caption: Experimental workflow for evaluating ¹⁵⁶Tb impurity impact.

Click to download full resolution via product page

Caption: Logical flow for troubleshooting ¹⁵⁵Tb SPECT image artifacts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cyclotron production and radiochemical purification of terbium-155 for SPECT imaging -PMC [pmc.ncbi.nlm.nih.gov]
- 2. EANM practice guideline for quantitative SPECT-CT PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Impact of Terbium-156 impurities on Terbium-155 imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209105#impact-of-terbium-156-impurities-on-terbium-155-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com